Product packaging for N-Boc-cis-4-hydroxy-D-proline(Cat. No.:CAS No. 135042-12-5)

N-Boc-cis-4-hydroxy-D-proline

Cat. No.: B162362
CAS No.: 135042-12-5
M. Wt: 231.25 g/mol
InChI Key: BENKAPCDIOILGV-RNFRBKRXSA-N
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Description

Foundation as a Proline Derivative and Chiral Building Block

At its core, N-Boc-cis-4-Hydroxy-D-proline is a derivative of D-proline, one of the proteinogenic amino acids. cymitquimica.com The defining characteristic of this compound is its chirality, a property that is crucial in biological systems. As a chiral building block, it provides a specific three-dimensional structure that can be used to construct larger, more complex molecules with precise stereochemistry. aksci.comchemscene.comsigmaaldrich.com The "cis" configuration of the hydroxyl group in relation to the carboxylic acid group on the pyrrolidine (B122466) ring is a key structural feature that influences its chemical reactivity and biological interactions. cymitquimica.com

Significance in Advanced Organic Synthesis and Pharmaceutical Science

The unique structure of this compound makes it a valuable intermediate in advanced organic synthesis. cymitquimica.com The Boc protecting group enhances its stability and solubility, making it suitable for a variety of chemical reactions. chemimpex.com In pharmaceutical science, this compound is instrumental in the development of novel therapeutics. chemimpex.com Its ability to mimic natural amino acids allows medicinal chemists to design and synthesize drug candidates with improved properties. chemimpex.com It is particularly noted for its use in creating cyclic peptides, which often exhibit enhanced stability and bioactivity compared to their linear counterparts. chemimpex.com

Overview of Broad Research Applications

The applications of this compound in research are diverse and expanding. It serves as a crucial component in the synthesis of a wide range of biologically active molecules.

Key Research Applications:

Peptide Synthesis: It is a fundamental building block in the synthesis of peptides. chemimpex.com The hydroxyl group offers a site for further functionalization, and its incorporation can influence the secondary structure of peptides, leading to enhanced biological activity and specificity. chemimpex.com

Drug Development: The compound is utilized in the design of various pharmaceutical agents. It has been employed as an intermediate in the synthesis of histamine (B1213489) H3 receptor antagonists and in the development of potential anti-cancer and anti-inflammatory drugs. sigmaaldrich.comchemimpex.comdv-expert.org

PROTAC and ADC Linkers: this compound is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.comglpbio.commedchemexpress.com PROTACs are molecules that harness the cell's natural protein disposal system to eliminate specific target proteins, while ADCs are designed to deliver cytotoxic agents directly to cancer cells. medchemexpress.commedchemexpress.com

Bioconjugation and Protein Engineering: The compound is used in bioconjugation to attach biomolecules to other molecules or surfaces, a critical process for developing targeted drug delivery systems. chemimpex.com In protein engineering, it aids in modifying protein structures to enhance their function or stability. chemimpex.com

Collagen Mimics: Researchers are exploring its use in creating synthetic structures that mimic collagen, which could have significant implications for tissue engineering and regenerative medicine. chemimpex.com

Peptide Nucleic Acids (PNAs): It has been used as a starting material in the synthesis of pyrrolidine-based peptide nucleic acid (PNA) analogs that mimic the structure of DNA. sigmaaldrich.comdv-expert.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO5 B162362 N-Boc-cis-4-hydroxy-D-proline CAS No. 135042-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350921
Record name (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135042-12-5
Record name N-Boc-4-hydroxy-D-proline, cis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline
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URL https://comptox.epa.gov/dashboard/DTXSID50350921
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Record name Boc-D-c-4-Hydroxyproline  
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Record name N-BOC-4-HYDROXY-D-PROLINE, CIS-
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Sophisticated Methodologies for Synthesis and Stereocontrol of N Boc Cis 4 Hydroxy D Proline and Its Analogs

Stereoselective and Diastereoselective Synthesis Approaches

The synthesis of N-Boc-cis-4-Hydroxy-D-proline and its analogs with high stereochemical purity necessitates the use of sophisticated synthetic strategies. These approaches are designed to control the spatial arrangement of atoms, leading to the desired isomer.

One common and practical approach to obtaining this compound is through the stereochemical inversion of the more readily available trans-4-hydroxy-L-proline. This transformation typically involves an S(_N)2 reaction at the C4 position. A high-yielding, three-step procedure has been developed to convert N-phenylsulfonyl-trans-4-hydroxy-L-proline to its cis counterpart, which can then be Boc-protected. researchgate.net This method relies on an extractive work-up, making it practical for larger-scale synthesis. researchgate.net

Another strategy involves the formation of a bicyclic lactone intermediate from N-acyl-trans-4-hydroxy-L-prolines. Treatment with acetic anhydride (B1165640) can lead to the formation of an N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one with an (R)-absolute configuration at C(4). Subsequent acidic cleavage of this lactone readily yields N-acyl-cis-4-hydroxy-D-prolines or cis-4-hydroxy-D-proline itself in good yields. researchgate.net This pathway effectively inverts the stereochemistry at the hydroxyl-bearing carbon.

Derivatives of 2-amino-4-pentenoic acid (allylglycine) can also serve as precursors. After enzymatic resolution and epoxidation of the side-chain double bond, removal of the Boc protecting group from the amino group allows for an intramolecular attack on the epoxide. This cyclization generates 4-hydroxyproline (B1632879) derivatives, providing a route to various stereoisomers. researchgate.net

Starting MaterialKey TransformationProductReference
N-phenylsulfonyl-trans-4-hydroxy-L-prolineStereoinversion at C4N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester researchgate.net
N-acyl-trans-4-hydroxy-L-prolinesFormation and cleavage of a bicyclic lactoneN-acyl-cis-4-hydroxy-D-prolines researchgate.net
Boc-protected allylglycineIntramolecular cyclization of an epoxide4-hydroxyproline derivatives researchgate.net

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors, often employing chiral catalysts or auxiliaries. For proline analogs, phase-transfer catalysis has emerged as a powerful tool. A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to 4-substituted prolines, utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst. nih.gov This method provides a versatile starting material for various medicinally important proline derivatives. nih.gov

The synthesis of both cis- and trans-4-trifluoromethylprolines has been achieved with high stereoselectivity through the asymmetric hydrogenation of a corresponding pyrrole-2-carboxylate precursor. acs.org This approach allows for the controlled introduction of the trifluoromethyl group and the establishment of the desired stereochemistry at both the C2 and C4 positions.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantioselectivity. For the synthesis of cis-4-hydroxy-D-proline, Candida antarctica lipase (B570770) B (CALB) has been identified as an efficient biocatalyst. researchgate.net

CALB can be used for the enantioselective hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. The (S)-enantiomer is hydrolyzed with high enantioselectivity (>99.5% ee), leaving the (R)-enantiomer unreacted. researchgate.net The isolated (R)-4-oxo ester can then be regioselectively hydrogenated to produce the (2R,4R)-4-hydroxy diester, which upon hydrolysis yields cis-4-hydroxy-D-proline with high diastereomeric excess. researchgate.net Furthermore, CALB can resolve diastereomeric mixtures of 4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl esters to produce cis-4-hydroxy-D-proline with diastereomeric excesses ranging from 93% to over 99.5%. researchgate.net

EnzymeSubstrateTransformationProductSelectivityReference
Candida antarctica lipase B (CALB)Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl esterEnantioselective hydrolysis(R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester>99.5% ee researchgate.net
Candida antarctica lipase B (CALB)Diastereomeric mixture of 4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl estersResolutioncis-4-hydroxy-D-proline93 to >99.5% de researchgate.net

The ring-opening of epoxides is a classic and effective method for introducing functionality with stereocontrol. A chemodivergent synthesis of cis-4-hydroxyproline analogs has been developed from diastereomerically enriched epoxides. rsc.org In this approach, a cis-epoxide is converted into a cis-4-hydroxyproline, while the corresponding trans-epoxide, under the influence of Lewis and Brønsted acids, is transformed into a ketone or an α-aminolactone. rsc.orgresearchgate.net The divergent chemoselectivity is proposed to be controlled by hydrogen bonding within the cis-epoxide substrate. rsc.org This strategy highlights the subtle yet powerful influence of substrate stereochemistry on reaction outcomes.

The synthesis of α-quaternary prolines, which contain a stereocenter at the α-carbon, presents a significant synthetic challenge. A "memory of chirality" strategy has been effectively employed for this purpose. nih.gov This method involves the retentive deprotonation and subsequent alkylation of a chiral amino ester. nih.gov Specifically, N-Boc-N-ω-bromoalkyl-α-amino acid derivatives can be cyclized with high enantiomeric purity upon treatment with a strong base like potassium hexamethyldisilazide (KHMDS). The key to this approach is the preservation of the starting material's chirality in a transient, conformationally chiral enolate intermediate, which then undergoes a highly stereospecific cyclization. nih.gov The choice of the nitrogen protecting group is critical for the generation of this non-racemic chiral enolate. nih.gov

Strategic Implementation of Protecting Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis, temporarily masking a reactive functional group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids, including hydroxyprolines. youtube.com

The synthesis of N-Boc-cis-4-hydroxyproline methyl ester often starts with the protection of the amino group of 4-hydroxy-L-proline with Boc anhydride. google.com This is typically followed by esterification of the carboxylic acid. google.com The order of these steps is crucial; protecting the amino group first prevents the formation of amide impurities that can occur if the esterification is performed on the unprotected amino acid. google.com The Boc group is favored due to its stability under a range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. nih.govyoutube.com

In the context of stereoselective synthesis, the N-protecting group can significantly influence the diastereoselectivity of reactions. For instance, in the alkylation of 4-hydroxyproline enolates, the nature of the N-protecting group can dictate the stereochemical outcome. nih.gov While N-Boc derivatives might favor retention of configuration with certain electrophiles, other protecting groups like N-benzoyl can lead to inversion of configuration. nih.gov This demonstrates the strategic importance of selecting the appropriate protecting group not only for masking reactivity but also for directing the stereochemical course of a reaction.

Role of the Boc Protecting Group in Peptide Synthesis and Derivatives

The tert-butyloxycarbonyl (Boc) group is a widely utilized Nα-amino protecting group in peptide synthesis. nih.gov Its primary function is to prevent the amino group of an amino acid from participating in unwanted side reactions during the formation of a peptide bond. wikipedia.orgcreative-peptides.com In the context of this compound, the Boc group shields the nitrogen atom, allowing for selective reactions at the carboxylic acid or the hydroxyl group.

The Boc group is favored for its stability under a variety of reaction conditions, including those that are basic or involve catalytic hydrogenation. creative-peptides.comtotal-synthesis.com This stability is crucial for multi-step synthetic sequences. The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate. creative-peptides.comlibretexts.org

A key advantage of the Boc protecting group is its facile removal under acidic conditions, commonly with trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org This acid-lability allows for selective deprotection without affecting other acid-sensitive protecting groups that may be present on the side chains of the peptide, a concept known as orthogonality. total-synthesis.compeptide.com This orthogonality is a cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains with high precision. springernature.com

Optimization of Protecting Group Strategies for Enhanced Synthetic Efficiency

The efficiency of peptide synthesis is highly dependent on the strategic use of protecting groups. springernature.com The goal is to maximize the yield of the desired peptide while minimizing side reactions and the formation of impurities. nih.gov An optimized strategy involves the careful selection of orthogonal protecting groups for the α-amino group and the side chains of the amino acids. peptide.com

In addition to the primary Nα-protection, side-chain protecting groups are essential to prevent unwanted reactions. springernature.com For hydroxyproline (B1673980) derivatives, the hydroxyl group may also require protection depending on the subsequent reaction conditions. nih.gov The compatibility and orthogonality of all protecting groups are critical for achieving proper control over the molecular structure. springernature.com

For instance, in the synthesis of complex peptides, a "proline editing" strategy has been developed where Fmoc-4R-Hyp is incorporated into a peptide, and the hydroxyl group is orthogonally protected. nih.gov After the peptide synthesis is complete, this protecting group can be selectively removed to allow for further modification of the hydroxyproline residue within the peptide chain. nih.gov

The choice of protecting groups can also influence the solubility and aggregation of the growing peptide chain, which are common challenges in solid-phase peptide synthesis. nih.gov The use of backbone N-protecting groups, for example, can increase peptide chain solubility and suppress aggregation, thereby enhancing synthetic yields. nih.gov The development of one-pot synthesis methods, where intermediates are isolated by solvent extraction rather than precipitation, has also significantly improved operational efficiency in liquid-phase peptide synthesis. nih.gov

Advanced Derivatization and Functionalization Techniques

This compound is a versatile starting material for the synthesis of a wide range of derivatives with modified properties. google.com Advanced derivatization techniques allow for the introduction of various functional groups, which can alter the conformational preferences, biological activity, and metabolic stability of proline-containing peptides. nih.gov

One of the most significant areas of derivatization is the synthesis of fluorinated proline analogs. scispace.com The introduction of fluorine can have profound effects on the electronic and conformational properties of the pyrrolidine (B122466) ring, impacting protein-ligand interactions. nih.govacs.org

Synthetic Routes to Fluoro-Proline Derivatives

The synthesis of fluoro-proline derivatives often starts from readily available hydroxyproline precursors like this compound. scispace.comacs.org The key transformation is the replacement of the hydroxyl group with a fluorine atom. This can be achieved through several methodologies, each with its own advantages and challenges regarding stereocontrol and reaction conditions.

The stereochemistry of the starting hydroxyproline and the reaction mechanism determine the stereochemistry of the resulting fluoroproline. For example, reactions that proceed with an inversion of configuration will produce a trans-fluoroproline from a cis-hydroxyproline.

A practical and facile synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been developed starting from 4-oxo-L-proline derivatives. scispace.com While not directly from this compound, this highlights the advanced strategies employed to access diverse fluoro-proline derivatives.

Nucleophilic fluorination is a common method for introducing fluorine into a molecule. acs.orgnih.gov This typically involves the activation of the hydroxyl group to create a good leaving group, followed by displacement with a fluoride (B91410) ion source.

In the context of radiolabeled tracers, nucleophilic fluorination with [¹⁸F]fluoride is a key step. acs.orgnih.gov For the synthesis of cis-4-[¹⁸F]Fluoro-l-proline, a suitable precursor derived from (2S,4R)-N-Boc-4-hydroxy-l-proline is treated with [¹⁸F]fluoride. acs.org The reaction conditions, including the choice of solvent and the presence of a phase-transfer catalyst like Kryptofix 222, are optimized to achieve high radiochemical yields. acs.orgnih.gov

One of the challenges in nucleophilic fluorination of hydroxyproline derivatives is the potential for intramolecular side reactions, which can lead to the formation of byproducts. nih.gov Careful selection of protecting groups and reaction conditions is necessary to minimize these side reactions. nih.gov

Deoxyfluorination is a direct method for replacing a hydroxyl group with a fluorine atom. nih.gov This one-step nucleophilic substitution reaction utilizes specialized fluorinating reagents. nih.gov Several such reagents have been developed, including diethylaminosulfur trifluoride (DAST) and its analogs, as well as more recent reagents like PyFluor and PhenoFluor. nih.govyoutube.com

In the synthesis of cis-4-fluoro-l-proline from (2S,4R)-hydroxy-l-proline derivative 5, treatment with morpholinosulfur trifluoride resulted in the single-step synthesis of the fluorinated product in 63% yield with complete inversion of configuration. acs.org This demonstrates the efficiency and stereoselectivity that can be achieved with modern deoxyfluorination reagents. The use of a sterically hindered tert-butyl derivative during this key fluorination step was found to prevent intramolecular side reactions. nih.gov

A large-scale synthesis of N-Boc-4-fluoro-l-proline has been developed using nosyl fluoride as the deoxyfluorinating agent, highlighting the industrial applicability of these methods. acs.org

The production of radiolabeled tracers for Positron Emission Tomography (PET) benefits greatly from automation to ensure consistent production, minimize radiation exposure to personnel, and reduce synthesis time. acs.orgnih.gov Fully automated synthesis modules, such as the TRACERlab FX2N, have been developed for the routine production of tracers like [¹⁸F]fluoro-proline. sciopen.com

The automated process for cis-4-[¹⁸F]Fluoro-l-proline typically involves trapping the cyclotron-produced [¹⁸F]fluoride, azeotropic drying, the nucleophilic fluorination reaction with a protected precursor, and subsequent deprotection and purification steps. acs.orgnih.gov The development of precursors that allow for rapid deprotection under mild acidic conditions is crucial for a successful automated synthesis. acs.orgnih.gov

Researchers have successfully developed fully automated syntheses of both cis- and trans-4-[¹⁸F]fluoro-l-proline that combine a highly effective nucleophilic radiofluorination with a single-step deprotection, avoiding the manual handling of radioactive intermediates. acs.orgacs.org These automated methods can produce the final product with high radiochemical yield and purity in under an hour. acs.orgnih.gov

Data Tables

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateAcidic (e.g., TFA)Stable to base and catalytic hydrogenation. creative-peptides.comtotal-synthesis.com
9-FluorenylmethyloxycarbonylFmocFmoc-ClBasic (e.g., piperidine)Mild deprotection conditions. creative-peptides.com
BenzylBzlBenzyl bromideCatalytic hydrogenation or strong acidCommonly used for side-chain protection. peptide.com
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenationOrthogonal to Boc and Fmoc. total-synthesis.com

Table 2: Reagents for Deoxyfluorination

ReagentAbbreviationKey Characteristics
Diethylaminosulfur trifluorideDASTCommon but can be thermally unstable. youtube.com
Morpholinosulfur trifluorideUsed for stereoselective fluorination of hydroxyproline. acs.org
Pyridine-2-sulfonyl fluoridePyFluorA more recent and stable deoxyfluorination reagent. nih.gov
Nosyl fluorideUtilized in large-scale synthesis of N-Boc-4-fluoro-l-proline. acs.org

Synthesis of Azido-Proline Derivatives

The introduction of an azido (B1232118) group into the this compound scaffold is a key transformation for accessing a variety of functionalized proline analogs. These azido derivatives serve as versatile intermediates, particularly for the introduction of nitrogen-containing substituents and for use in bioorthogonal chemistry, such as the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry".

A prevalent strategy for the synthesis of 4-azido-proline derivatives from N-Boc-4-hydroxy-proline involves a two-step sequence. This method relies on the conversion of the hydroxyl group into a more effective leaving group, which is subsequently displaced by an azide (B81097) nucleophile. A common approach is the formation of a sulfonate ester, such as a mesylate or tosylate, at the C4 position. This is typically achieved by reacting this compound with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting sulfonate is then subjected to a nucleophilic substitution (SN2) reaction with an azide source, such as sodium azide, to yield the corresponding 4-azido-proline derivative with inversion of stereochemistry. nih.gov

Another effective method for the direct conversion of the hydroxyl group to an azide with inversion of configuration is the Mitsunobu reaction. This reaction utilizes a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source, often diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). nih.gov

The following table summarizes a representative synthetic approach for the preparation of N-Boc-4-azido-proline derivatives.

StepReactantsReagentsProductKey Transformation
1This compoundMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N)N-Boc-cis-4-(methylsulfonyloxy)-D-prolineFormation of a mesylate leaving group
2N-Boc-cis-4-(methylsulfonyloxy)-D-prolineSodium azide (NaN₃)N-Boc-trans-4-azido-D-prolineSN2 displacement with azide

Esterification and Carboxylic Acid Modifications

Esterification of the carboxylic acid moiety of this compound is a fundamental modification that serves multiple purposes in synthetic chemistry. It protects the carboxylic acid from participating in unwanted side reactions, enhances the solubility of the compound in organic solvents, and allows for further functionalization. A common derivative is the methyl ester, which can be synthesized through various methods.

One established method for the synthesis of this compound methyl ester involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of methanol (B129727). google.com This reaction proceeds under mild conditions and generally provides the desired ester in good yield. The process typically involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack by methanol.

Alternatively, esterification can be achieved under acidic conditions, for instance, by treating the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid or by using thionyl chloride in methanol. However, care must be taken with acid-labile protecting groups like the Boc group, which can be partially or fully cleaved under harsh acidic conditions. google.com

Conversely, the ester group can be hydrolyzed back to the carboxylic acid, a reaction that is often necessary in the final stages of a synthetic sequence. This is typically accomplished through saponification, using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. chemicalbook.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

The table below outlines a typical procedure for the esterification of this compound.

ReactionSubstrateReagentsSolventProduct
Methyl EsterificationThis compoundMethanol, N,N'-Dicyclohexylcarbodiimide (DCC)Tetrahydrofuran (THF)This compound methyl ester
Ester HydrolysisThis compound methyl esterLithium hydroxide (LiOH), WaterTetrahydrofuran (THF)This compound

Chemoselective O-Acylation for Side-Chain Functionalization

The selective acylation of the hydroxyl group in this compound, in the presence of the nucleophilic nitrogen of the Boc-protected amine and the carboxylic acid, is a valuable strategy for introducing a wide range of functional groups onto the proline ring. This transformation can be achieved with high chemoselectivity under acidic conditions, which protonate the nitrogen atom, thereby deactivating it towards acylation. beilstein-journals.orgnih.gov

This direct O-acylation method is particularly advantageous as it often circumvents the need for multi-step protection and deprotection strategies for the amino and carboxyl groups. The reaction is typically carried out by treating the unprotected or N-Boc protected hydroxyproline with an acylating agent, such as an acyl chloride or a carboxylic anhydride, in a strong acidic solvent like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO₃H). beilstein-journals.orgnih.gov The strongly acidic environment ensures that the amine functionality is protonated and thus non-nucleophilic, allowing the hydroxyl group to be selectively acylated.

This methodology has been successfully employed for the synthesis of various O-acyl hydroxyproline derivatives, which are valuable as intermediates in the synthesis of complex molecules and as building blocks for the creation of novel polymers and amphiphiles. researchgate.net For instance, the reaction with acryloyl chloride or methacryloyl chloride in a mixture of trifluoroacetic acid and trifluoromethanesulfonic acid provides the corresponding O-acryloyl or O-methacryloyl derivatives, which can serve as monomers for polymerization. beilstein-journals.org

The following table presents examples of chemoselective O-acylation of hydroxyproline derivatives.

SubstrateAcylating AgentAcidic MediumProduct
trans-4-Hydroxy-L-prolineCaproyl chlorideTrifluoroacetic acid (TFA)O-Caproyl-trans-4-hydroxy-L-proline
trans-4-Hydroxy-L-prolineAcryloyl chlorideTFA / Trifluoromethanesulfonic acidO-Acryloyl-trans-4-hydroxy-L-proline
N-Acetyl-hydroxyproline methyl esterAcetyl chlorideNot specifiedN-Acetyl-O-acetyl-hydroxyproline methyl ester

Formation and Utility of Lactone Intermediates

Intramolecular cyclization of this compound and its derivatives can lead to the formation of bicyclic lactone intermediates. These constrained structures are valuable synthons for the preparation of a variety of complex molecules, including stereoregular aliphatic polyesters and other modified proline analogs.

The formation of a γ-lactone from N-Boc-4-hydroxy-proline typically involves an intramolecular esterification reaction. This can be promoted by a Mitsunobu reaction, where the hydroxyl group and the carboxylic acid are induced to react with each other. For instance, treatment of N-Boc-trans-4-hydroxy-L-proline with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) results in the formation of the corresponding bicyclic lactone with inversion of stereochemistry at the C4 position. chinesechemsoc.org This intramolecular cyclization effectively locks the proline ring into a specific conformation.

These lactone intermediates have demonstrated significant utility in polymer chemistry. They can undergo ring-opening polymerization (ROP) to produce well-defined, stereoregular polyesters. chinesechemsoc.org The properties of these polymers can be tuned by the choice of the N-protecting group and other substituents on the proline ring. The controlled nature of the ROP allows for the synthesis of polymers with specific molecular weights and low dispersity.

Furthermore, these lactones can serve as precursors for other functionalized proline derivatives. The strained lactone ring can be opened by various nucleophiles, leading to the introduction of new functionalities at the carboxyl terminus while retaining the modified proline scaffold.

The table below summarizes the formation of a lactone intermediate from a hydroxyproline derivative.

SubstrateReagentsSolventProductKey Transformation
N-Boc-trans-4-hydroxy-L-prolineDiisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)Tetrahydrofuran (THF)(1S,4S)-5-Boc-2-oxa-5-azabicyclo[2.2.1]heptan-3-oneIntramolecular Mitsunobu reaction (Lactonization)

Exploration of N Boc Cis 4 Hydroxy D Proline in Diverse Research Applications

Integral Role in Peptide Chemistry and Biomimetic Peptide Design

The unique constrained cyclic structure of N-Boc-cis-4-Hydroxy-D-proline makes it a valuable asset in peptide and peptidomimetic synthesis. The Boc protecting group ensures stability and solubility, facilitating its use as a building block. chemimpex.com The cis-configuration of the hydroxyl group offers specific reactivity and influences the molecule's three-dimensional conformation, a critical factor in biological activity. cymitquimica.com

Facilitating Cyclic Peptide Synthesis and Conformational Constraint

This compound is instrumental in the synthesis of cyclic peptides. chemimpex.com The rigid pyrrolidine (B122466) ring of the proline derivative introduces a significant conformational constraint on the peptide backbone. This rigidity is a key attribute in peptide design, as it helps to pre-organize the peptide into a specific three-dimensional shape, which can be crucial for binding to biological targets with high affinity and specificity. The defined stereochemistry of the "cis" form further dictates the spatial arrangement of the peptide chain. cymitquimica.com

Strategic Scaffold in Drug Discovery and Medicinal Chemistry

The structural and chemical attributes of this compound make it a highly strategic scaffold in the realm of drug discovery and medicinal chemistry. chemimpex.comlookchem.com Its ability to mimic natural amino acids while offering enhanced properties makes it a preferred choice for medicinal chemists aiming to optimize lead compounds. chemimpex.com

Development of Novel Therapeutic Agents

This compound serves as a crucial starting material or intermediate in the synthesis of a wide array of novel therapeutic agents. chemimpex.comlookchem.com Researchers have utilized this compound in the development of drugs targeting various conditions. For instance, it is a key intermediate in the synthesis of histamine (B1213489) H3 receptor antagonists, which have potential applications in treating cognitive and sleep-wake disorders. lookchem.comsigmaaldrich.com It has also been employed in the creation of anti-cancer and anti-inflammatory agents. chemimpex.com Furthermore, it is a building block for pyrrolidine-based peptide nucleic acid (PNA) analogs, which are being investigated for gene-targeted therapies. lookchem.comsigmaaldrich.com

Precursor for Advanced Pharmaceutical Intermediates

This compound is a versatile precursor for a variety of advanced pharmaceutical intermediates. google.com Through a series of chemical modifications, its physical and chemical properties can be altered to generate a range of other important amino acid derivatives. google.com For example, its methyl ester form, N-Boc-cis-4-hydroxyproline methyl ester, is a significant intermediate in its own right, influencing the quality and cost of downstream drug products. google.com This highlights the compound's foundational role in the synthesis of more complex and specialized molecules for pharmaceutical development.

Contribution to PROTAC and Antibody-Drug Conjugate (ADC) Linker Design

In the cutting-edge fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this compound has found a critical application as a component of the linker technology. medchemexpress.commedchemexpress.com It is described as a non-cleavable, alkyl chain-based linker used in the synthesis of both ADCs and PROTACs. medchemexpress.commedchemexpress.comchemsrc.com

PROTACs: These molecules consist of two active domains and a linker. One domain binds to a target protein for degradation, while the other recruits an E3 ubiquitin ligase. The linker, which can be derived from this compound, connects these two domains and is crucial for the proper functioning of the PROTAC. medchemexpress.commedchemexpress.com

ADCs: These are targeted cancer therapies composed of a monoclonal antibody, a cytotoxic payload, and a linker. The linker connects the antibody to the payload, and its stability is paramount to the safety and efficacy of the ADC. This compound contributes to the formation of stable, non-cleavable linkers in these conjugates. medchemexpress.commedchemexpress.comfujifilm.com

The application of this compound in these advanced therapeutic modalities underscores its importance in creating sophisticated and highly targeted treatment options.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₅ sigmaaldrich.comnih.govchemscene.com
Molecular Weight 231.25 g/mol sigmaaldrich.comnih.govchemscene.com
CAS Number 135042-12-5 sigmaaldrich.comnih.govchemscene.com
Appearance Solid sigmaaldrich.com
Melting Point 146-151 °C sigmaaldrich.com
Optical Activity [α]22/D +50.0°, c = 1 in methanol (B129727) sigmaaldrich.com

Applications in Specific Therapeutic Research Modalities

This compound serves as a crucial building block in the development of novel therapeutics. Its unique stereochemistry and functional groups make it a valuable component in the synthesis of complex molecules with potential biological activity.

One key area of application is in the synthesis of peptide-based therapeutics. The incorporation of this modified proline analogue can induce specific conformations in peptides, enhancing their stability and biological activity. chemimpex.com For instance, it is utilized in the creation of cyclic peptides, which often exhibit improved metabolic stability and receptor-binding affinity compared to their linear counterparts. chemimpex.com

Furthermore, this compound and its derivatives are employed in the design of small-molecule drugs. It can act as a chiral scaffold or an intermediate in the synthesis of compounds targeting a variety of biological pathways. sigmaaldrich.com For example, it has been used as an intermediate in the synthesis of histamine H3 receptor antagonists, which are being investigated for the treatment of neurological disorders. sigmaaldrich.com The rigid pyrrolidine ring of the proline derivative helps to orient substituents in a precise three-dimensional arrangement, which is often critical for potent and selective interaction with biological targets.

Application in Polymer Science and Functional Materials

The distinct structural features of this compound have positioned it as a valuable monomer for the synthesis of advanced polymers with tailored properties. Its applications in this domain are diverse, ranging from the construction of stereoregular polyesters to the design of biomimetic and biodegradable materials.

Construction of Stereoregular Aliphatic Polyesters

Researchers have successfully utilized derivatives of 4-hydroxyproline (B1632879), including N-Boc-protected forms, to create stereoregular aliphatic polyesters. chinesechemsoc.org The inherent chirality of the hydroxyproline (B1673980) building block allows for the synthesis of polymers with a well-defined and repeating stereochemistry along the polymer chain. This stereoregularity is crucial as it significantly influences the material's physical and mechanical properties, such as crystallinity, melting point, and degradation rate. The ability to control the stereochemistry of these polyesters opens up possibilities for creating materials with predictable and tunable characteristics. pku.edu.cnpku.edu.cn

Controlled Ring-Opening Polymerization (ROP) of Hydroxyproline-Derived Monomers

A significant advancement in the synthesis of polyesters from hydroxyproline derivatives has been the development of controlled ring-opening polymerization (ROP) techniques. pku.edu.cn By converting this compound into a strained cyclic monomer, such as a bicyclic lactone, it is possible to achieve controlled polymerization. chinesechemsoc.orgpku.edu.cn This method allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Ð). acs.orgwiley.com The use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to be effective in mediating this controlled polymerization without causing unwanted side reactions like epimerization. chinesechemsoc.orgpku.edu.cn

The following table summarizes the results of controlled ROP of a bicyclic lactone monomer derived from N-Boc-4-hydroxy-l-proline (NBoc-PL), highlighting the ability to control the molecular weight and dispersity of the resulting polyester (B1180765) (PNBocPE).

Entry[M]₀/[I]₀/[base]₀Conversion (%)Mₙ (calc) (kg·mol⁻¹)Mₙ (SEC) (kg·mol⁻¹)Dispersity (Ð)
1150/1/1>9511.517.91.09

Table based on data from a study on the controlled ROP of NR-PL monomers. chinesechemsoc.org

Site-Specific Bioconjugation Strategies Utilizing Polymeric Scaffolds

The functional groups inherent in polymers derived from this compound can be leveraged for site-specific bioconjugation. chinesechemsoc.org By incorporating monomers with specific functionalities or by deprotecting the Boc group to reveal the secondary amine, the resulting polymer can be equipped with reactive handles. These handles allow for the covalent attachment of biomolecules, such as peptides, proteins, or drugs, in a precise and controlled manner. researchgate.net This capability is particularly valuable for creating sophisticated drug delivery systems, where the drug is attached to the polymer scaffold at a specific site to ensure its controlled release and targeted delivery. chinesechemsoc.org

Catalytic Applications in Asymmetric Organic Transformations

Derivatives of proline and hydroxyproline have long been recognized for their utility as organocatalysts in asymmetric organic transformations. The chiral pyrrolidine scaffold of this compound can be modified to create catalysts that can induce high levels of stereoselectivity in a variety of chemical reactions.

These catalysts often operate through the formation of chiral enamines or iminium ions with the substrates, thereby directing the approach of the reagent to one face of the molecule. The hydroxyl group at the 4-position can be further functionalized to fine-tune the steric and electronic properties of the catalyst, allowing for the optimization of enantioselectivity and diastereoselectivity in reactions such as aldol (B89426) and Mannich reactions. researchgate.net While the Boc-protected nitrogen is generally not directly involved in the catalytic cycle, its presence is crucial during the synthesis and modification of the catalyst scaffold. thermofisher.com

Development of Hydroxyproline-Based Organocatalysts

The inherent chirality and functional groups of hydroxyproline derivatives make them attractive scaffolds for the design of organocatalysts. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of this compound plays a crucial role in directing its synthetic utility. By ensuring that the carboxylic acid group is available for reaction, the Boc group allows for the covalent attachment of the proline derivative to various supports or other molecular frameworks. scirp.org

One strategy involves the immobilization of hydroxyproline derivatives onto solid supports, such as resins, to create heterogeneous organocatalysts. This approach offers significant advantages, including simplified separation of the catalyst from the reaction mixture, which facilitates product purification and catalyst recycling. For instance, this compound methyl ester has been used as a starting material for the synthesis of 2-chlorotrityl chloride resin-supported organocatalysts. nih.gov This involves a series of chemical transformations to link the proline derivative to the resin, followed by deprotection to expose the catalytically active amine. nih.gov

The development of such solid-supported catalysts is a response to the often high catalyst loadings (up to 30 mol%) required in homogeneous organocatalysis, which can make catalyst recovery and reuse challenging and wasteful. nih.gov The presence of the hydroxy group in the proline ring offers an additional point for modification and can influence the catalyst's activity and selectivity. wiley.com Research has shown that both the cis and trans isomers of 4-hydroxyproline can be effective catalysts, though their performance can vary depending on the specific reaction. researchgate.net

Efficacy in Asymmetric Aldol Reactions

Asymmetric aldol reactions are a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon bonds. Proline and its derivatives have been extensively studied as organocatalysts for these transformations. researchgate.net They operate through an enamine-based catalytic cycle, where the secondary amine of the proline catalyst reacts with a ketone to form a nucleophilic enamine intermediate. researchgate.net

This compound derivatives have been successfully employed in asymmetric aldol reactions. For example, after deprotection of the Boc group, the resulting hydroxyproline-based catalysts can promote the reaction between ketones, like cyclohexanone, and various aldehydes. scirp.org The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst. The rigid pyrrolidine ring and the defined stereochemistry of the hydroxyl and carboxylic acid groups create a specific chiral environment that directs the approach of the reactants, leading to the formation of one enantiomer of the product in excess.

The efficacy of these catalysts is often evaluated by the yield and the enantiomeric excess (ee) of the aldol product. Studies have shown that hydroxyproline-based catalysts can afford high yields and excellent enantioselectivities in aldol reactions. lookchem.com The presence of the hydroxyl group is thought to play a crucial role in organizing the transition state through hydrogen bonding interactions, thereby enhancing stereocontrol. beilstein-journals.org The table below summarizes the performance of a hydroxyproline-derived catalyst in the asymmetric aldol reaction.

ReactantsCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (anti/syn)Reference
4-Nitrobenzaldehyde and Cyclohexanone10>999595:5 lookchem.com

Mechanistic Elucidation of Organocatalytic Cycles via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of organocatalyzed reactions. nih.gov These theoretical studies provide insights into the structures of intermediates and transition states, as well as the energetics of the catalytic cycle, which are often difficult to obtain through experimental methods alone. nih.govacs.org

For proline-catalyzed reactions, computational studies have been instrumental in elucidating the currently accepted enamine mechanism. beilstein-journals.org This mechanism involves the formation of an enamine from the catalyst and a carbonyl donor, which then attacks a carbonyl acceptor. The carboxylic acid group of proline is believed to act as a Brønsted acid-base cocatalyst, facilitating proton transfers throughout the cycle. mdpi.com

In the context of hydroxyproline-catalyzed aldol reactions, computational models help to explain the origins of stereoselectivity. The calculations can model the transition state assembly, showing how the hydroxyl group of the catalyst can form hydrogen bonds with the aldehyde, directing its orientation and leading to the preferential formation of one stereoisomer. beilstein-journals.orgacs.org Different proposed mechanisms and transition state models can be evaluated based on their calculated energy barriers, allowing researchers to identify the most likely reaction pathway. nih.gov For instance, DFT calculations have been used to compare different potential transition structures in proline-catalyzed aldol reactions, revealing the energetic preference for a specific geometry that leads to the observed stereochemical outcome. acs.org

Synthesis of Complex Heterocyclic Compounds and Analogues

This compound is a valuable chiral building block for the synthesis of a variety of complex heterocyclic compounds and analogues. sigmaaldrich.com Its rigid, stereochemically defined structure makes it an ideal starting material for constructing molecules with precise three-dimensional arrangements.

One significant application is in the synthesis of peptide nucleic acid (PNA) analogues that mimic the structure of DNA. sigmaaldrich.com The pyrrolidine scaffold of this compound can be incorporated into the backbone of these synthetic molecules. Furthermore, this compound serves as an intermediate in the preparation of biologically important macrocyclic dilactones and histamine H3 receptor antagonists. sigmaaldrich.com

The synthetic utility of this compound extends to the preparation of various proline analogues. For example, it can be a precursor for creating bicyclic proline analogues, where the pyrrolidine ring is fused to another ring system. csic.es These constrained analogues are of interest in medicinal chemistry and peptide science as they can induce specific conformations in peptides or act as receptor ligands. The synthesis of these complex structures often involves multiple steps, starting with the modification of the hydroxyl group or the carboxylic acid of the this compound scaffold. google.comresearchgate.net

Advanced Conformational and Stereochemical Analysis

Pyrrolidine (B122466) Ring Puckering Conformations (Cγ-exo and Cγ-endo)

The five-membered pyrrolidine ring of proline is not planar and adopts puckered envelope conformations to relieve torsional strain. The two primary puckering states are defined by the displacement of the Cγ carbon relative to the plane of the other ring atoms and the proline carbonyl group. In the Cγ-exo pucker, the Cγ atom is puckered away from the carbonyl group, while in the Cγ-endo pucker, it is directed towards the carbonyl group. nih.gov These puckering states significantly influence the main-chain dihedral angles (φ, ψ) and the cis/trans isomerism of the preceding peptide bond. nih.govraineslab.com

For substituted prolines, the ring pucker preference is heavily influenced by stereoelectronic effects, particularly the gauche effect exerted by electronegative substituents at the C4 position. google.com In the case of N-Boc-cis-4-Hydroxy-D-proline, which is (2R,4R)-4-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, the hydroxyl group at the C4 position is cis to the carboxylic acid group at C2. This stereochemical arrangement, analogous to that in allo-4-hydroxyproline, strongly favors the Cγ-endo conformation. lookchem.com This preference is attributed to hyperconjugative interactions where the electron-withdrawing 4R-substituent (in the D-proline series) stabilizes the Cγ-endo pucker. google.comnih.gov Conversely, the trans diastereomer, (2R,4S)-4-hydroxy-D-proline, would favor the Cγ-exo pucker. raineslab.comgoogle.com This predictable control over ring conformation makes these isomers valuable tools in peptide design for stabilizing specific secondary structures like polyproline helices or β-turns. nih.govnih.gov

Pyrrolidine Ring Pucker Preference
Proline DerivativeFavored Ring PuckerAssociated Prolyl Amide BondReference
cis-4-Hydroxyproline (allo-Hydroxyproline)Cγ-endocis lookchem.com
trans-4-Hydroxyproline (Hydroxyproline)Cγ-exotrans raineslab.comlookchem.com
Proline (unsubstituted)Cγ-endo is common, but less biasedtrans favored, but cis is accessible raineslab.com

Investigation of Intramolecular Hydrogen Bonding Effects on Conformation

Intramolecular hydrogen bonds play a crucial role in defining the conformational landscape of this compound. A significant interaction can occur between the free carboxylic acid group and the oxygen of the N-Boc carbonyl group. beilstein-journals.org This interaction can lead to a pseudo-helical conformation, influencing the orientation of the Boc group relative to the pyrrolidine ring. beilstein-journals.org

Furthermore, in certain conformations, a transannular hydrogen bond can form between the 4-hydroxyl group and the main-chain carbonyl oxygen of the proline residue itself. raineslab.com While this has been studied in detail for the L-diastereomer (2S,4S)-4-hydroxyproline, the principle applies to the D-enantiomer. This type of hydrogen bond can distort the typical main-chain torsion angles that accompany the Cγ-endo pucker, creating an unusual combination of a Cγ-endo ring pucker with a high preference for a trans preceding peptide bond. raineslab.com The presence or absence of this bond is highly dependent on the solvent environment and the specific conformation adopted. raineslab.comorientjchem.org These intramolecular interactions are key contributors to the pre-organization of the molecule, which can enhance binding to target proteins or direct the stereochemical outcome of reactions. vulcanchem.com

Strategies for Stereochemical Inversion and Retention

The stereochemistry at the C4 position of the proline ring is critical for its conformational biasing effects. Consequently, synthetic strategies to control this center are of great importance. Both stereochemical inversion and retention at C4 of N-protected 4-hydroxyproline (B1632879) derivatives have been achieved.

Stereochemical Inversion: A common strategy to invert the stereochemistry from a trans-hydroxyproline derivative to the desired cis form involves an SN2 reaction. One reported method involves converting N-phenylsulfonyl-trans-4-hydroxy-L-proline into its methyl ester, followed by reaction with a nucleophile under Mitsunobu conditions or by activating the hydroxyl group (e.g., as a tosylate) and displacing it. researchgate.net Another effective method involves the intramolecular cyclization to form a bicyclic lactone, which can then be opened by a nucleophile, leading to inversion at C4. researchgate.netresearchgate.net Complete stereoinversion at C4 has been demonstrated by treating a lactone intermediate with a phase-transfer catalyst over an extended period, yielding the trans-hydroxyproline from the cis-lactone (demonstrating the reversibility and control possible). researchgate.net

Stereochemical Retention and Inversion in Alkylations: The stereochemical outcome of reactions at other positions can be influenced by the existing C4 stereocenter. For example, the alkylation of enolates derived from N-Boc-(2S,4R)-4-silyloxyproline methyl ester shows that the outcome is dependent on the electrophile. nih.gov Retention of configuration is observed with allylic halides, whereas inversion of configuration is favored when using benzylic halides. nih.gov This demonstrates that the C4 substituent can direct the facial selectivity of incoming reagents.

Stereochemical Outcome of Alkylation of N-Boc-4-silyloxyproline Enolates
N-Protecting GroupAlkylating HalidePredominant Stereochemical OutcomeReference
N-BocAllylicRetention nih.gov
N-BocBenzylicInversion nih.gov
N-BenzoylAllylic or BenzylicInversion nih.gov

Computational Chemistry Studies on Conformational Preferences and Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the subtle energetic differences between the various conformers of this compound and modeling its reactivity.

DFT studies on the related compound cis-4-hydroxy-D-proline have identified a global minimum energy structure along with other low-energy conformers. tandfonline.com Potential energy surface scans reveal the energetic barriers between these states. Such analyses allow for the calculation of the relative abundance of each conformer at a given temperature. For cis-4-hydroxy-D-proline, calculations at the B3LYP/6-31+G(d,p) level showed that in addition to the global minimum, two other conformers have significant populations, with relative abundances of 24% and 21% compared to the global minimum's 47%. tandfonline.com These studies use tools like Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) surfaces to explain the molecule's chemical reactivity. tandfonline.com

Calculated Conformational Analysis of cis-4-hydroxy-D-proline
ConformerRelative Energy (kcal/mol)Calculated Relative AbundanceReference
Global Minimum0.0047% tandfonline.com
Conformer 'd'ΔE > 024% tandfonline.com
Conformer 'e'ΔE > 021% tandfonline.com
Note: Data is for the un-protected cis-4-hydroxy-D-proline as a model. tandfonline.com The presence of the N-Boc group would alter the precise energy values but the principle of multiple stable conformers holds.

Furthermore, computational models have been used to investigate reaction dynamics, such as the catalytic cycle of aldol (B89426) additions catalyzed by hydroxyproline-based peptides. mdpi.com These studies calculate the free energies of intermediates and transition states to elucidate the most plausible reaction pathway. For peptide catalysts lacking the carboxylic acid proton donor of free proline, calculations suggest an alternative pathway that explains the observed stereoselectivities, highlighting the predictive power of computational chemistry in understanding and optimizing reactions involving this class of compounds. mdpi.com

Biochemical Significance and Structural Insights

Contributions to Protein Stability and Folding Mechanisms

The stability and folding of proteins are intrinsically linked to the conformational preferences of their constituent amino acids. Proline and its derivatives are unique in this regard due to the restricted rotation around the N-Cα bond and the significant energy barrier to the isomerization of the preceding peptide bond. The incorporation of hydroxyproline (B1673980) isomers, such as cis-4-Hydroxy-D-proline, into peptides provides a powerful tool for probing the forces that govern protein structure.

The substitution of proline with its hydroxylated analogs influences protein stability primarily through stereoelectronic effects. The electronegative hydroxyl group alters the puckering of the pyrrolidine (B122466) ring and the equilibrium of the cis-trans amide bond. raineslab.com Specifically, electronegative substituents in the 4S position (as in (2S,4S)-hydroxyproline) favor a Cγ-endo ring pucker. acs.org However, the D-configuration of cis-4-Hydroxy-D-proline introduces further conformational constraints. Studies on proline-rich peptides, which can adopt structures like the polyproline II (PPII) helix, show that such substitutions can significantly alter helical stability. mdpi.com While the natural trans-4-hydroxy-L-proline is known to be a strong stabilizer of the collagen triple helix, the incorporation of non-natural isomers often leads to destabilization. This destabilizing effect is itself informative, highlighting the precise stereochemical requirements for stable protein folding and helping researchers to quantify the energetic contributions of specific atomic contacts and conformational states.

Role in the Structural Integrity of Collagen Triple Helix

The collagen triple helix is the most abundant protein structure in animals, and its stability is critically dependent on the post-translational hydroxylation of proline to trans-4-hydroxy-L-proline (Hyp). wikipedia.org This specific isomer stabilizes the triple helix through a combination of stereoelectronic effects and the formation of a crucial water-bridged hydrogen bond network. acs.orgnih.gov The gauche effect of the hydroxyl group in the 4R configuration (trans) preorganizes the proline ring into a Cγ-exo pucker, which is favorable for the helical twist of collagen. acs.orgacs.org

In contrast, the incorporation of alternative proline isomers, including cis-4-hydroxy-D-proline, generally disrupts the structural integrity of the collagen triple helix. The cis orientation of the hydroxyl group and the D-configuration of the alpha-carbon are incompatible with the required geometry. nih.gov Studies using collagen-mimetic peptides have demonstrated that replacing the native (2S, 4R)-Hyp with other isomers leads to a significant decrease in the thermal stability (melting temperature, Tₘ) of the triple helix. For example, substituting with (2S, 4S)-Hyp (the L-enantiomer of the compound ) dramatically lowers the Tₘ. nih.gov This destabilization underscores the stringent stereochemical demands of the collagen structure and confirms that the stabilizing influence is not merely due to the presence of a hydroxyl group, but its precise spatial arrangement.

Table 1: Effect of Proline Isomers on Collagen Triple Helix Stability
Proline AnalogPosition in (X-Y-Gly)nEffect on Thermal Stability (Tₘ)Primary Reason
(2S,4R)-4-Hydroxy-L-proline (Hyp)YStrongly StabilizingFavorable Cγ-exo pucker and stereoelectronic effects. acs.orgacs.org
(2S,4S)-4-Hydroxy-L-proline (hyp)YStrongly DestabilizingEnforces unfavorable Cγ-endo pucker. acs.org
(2S,4R)-4-Fluoro-L-proline (Flp)YMore Stabilizing than HypEnhanced inductive effect stabilizes the required conformation. nih.gov
cis-4-Hydroxy-D-prolineX or YDestabilizingIncompatible stereochemistry (D-config) and ring pucker for the triple helix. mdpi.com

Biomimetic Properties in Designed Bioactive Molecules

The unique conformational constraints imposed by N-Boc-cis-4-hydroxy-D-proline make it a valuable building block in medicinal chemistry and the design of biomimetic structures. chemimpex.com Researchers utilize such non-natural amino acids to create peptides and other molecules with enhanced stability, specific shapes, and novel biological activities. The rigid pyrrolidine ring and the defined stereochemistry of the hydroxyl group can be used to control the backbone and side-chain topology of a synthetic molecule, allowing it to mimic or block the interactions of natural peptides. pku.edu.cn

Applications include its use as a starting material for the synthesis of peptide nucleic acid (PNA) analogs that can mimic DNA, and in the creation of macrocyclic compounds with potential therapeutic properties. sigmaaldrich.com For instance, derivatives of cis-4-hydroxy-D-proline have been incorporated into inhibitors of matrix metalloproteinases (MMPs), enzymes involved in breaking down collagen and other extracellular matrix proteins. mdpi.com In these designs, the specific cis-configuration was found to be crucial for binding activity and selectivity. mdpi.com The Boc-protecting group facilitates its incorporation into these complex molecules through standard peptide synthesis protocols. chemimpex.com

Kinetic and Thermodynamic Aspects of Prolyl Peptide Bond Isomerization

The peptide bond preceding a proline residue can exist in either a trans or cis conformation, and the slow rate of isomerization between these two states is often a rate-limiting step in protein folding. researchgate.net The energetics of this isomerization are highly sensitive to the substituents on the proline ring. An electron-withdrawing substituent, such as a hydroxyl or fluoro group, at the C4 position can significantly alter both the kinetic and thermodynamic parameters of this process. acs.orgnih.gov

Thermodynamics (Equilibrium): The presence of an electronegative substituent in the 4R position (trans-hydroxyproline) stabilizes the trans conformation of the peptide bond, shifting the equilibrium away from the cis form. acs.orgnih.gov Conversely, a 4S substituent (as in cis-4-hydroxy-L-proline) tends to favor the cis state. nih.gov This is attributed to stereoelectronic interactions between the substituent and the peptide backbone.

Studies using N-acetylated methyl esters of various proline analogs have allowed for precise measurement of these effects. The findings indicate that the electron-withdrawing nature of the hydroxyl group reduces the double-bond character of the amide C-N bond, facilitating rotation and thus speeding up isomerization. acs.orgnih.gov

Table 2: Influence of 4-Substituents on Prolyl Amide Isomerization
Compound AnalogKey FeatureEffect on Ktrans/cisEffect on Isomerization Rate
N-Acetyl-Proline-OMeUnsubstitutedBaselineBaseline
N-Acetyl-4(R)-hydroxy-L-proline-OMe4R-OH (trans)Increased (favors trans) acs.orgnih.govIncreased acs.org
N-Acetyl-4(S)-hydroxy-L-proline-OMe4S-OH (cis)Decreased (favors cis) nih.govIncreased researchgate.net
N-Acetyl-4(R)-fluoro-L-proline-OMe4R-F (stronger inductive effect)Increased more than 4R-OH acs.orgIncreased more than 4R-OH acs.org

Industrial Synthesis and Process Development for N Boc Cis 4 Hydroxy D Proline

Optimization of Synthetic Processes for Industrial Scale

Transitioning the synthesis of N-Boc-cis-4-Hydroxy-D-proline from the laboratory to an industrial scale necessitates a focus on process optimization to maximize yield, purity, and throughput while ensuring operational simplicity. A common strategy involves the protection of the amino group of a hydroxyproline (B1673980) precursor with a tert-butyloxycarbonyl (Boc) group.

A key optimization in the synthesis of related N-Boc protected hydroxyproline esters is the sequence of reaction steps. google.com For instance, when starting with 4-hydroxy-proline, performing the amino BOC protection step before esterification of the carboxylic acid can lead to higher yields and quality. google.com This sequence avoids potential side reactions and the formation of amide impurities that can occur under the strong conditions sometimes used for esterification, which are difficult to remove later. google.com

Process parameters are carefully controlled to achieve high efficiency. In the Boc-protection step, the ratio of reactants is critical. For example, a process might use 5-8 parts dichloromethane (B109758) relative to the main raw material, 4-hydroxy-L-proline, with specific ratios of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and the Boc anhydride (B1165640) reagent to drive the reaction to completion. google.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to ensure the raw material is fully consumed before proceeding to the next stage. google.com By optimizing these reaction conditions, yields for the initial protection step can be significantly high, with reported yields of 82.0% and purities of 98.8% for the N-Boc intermediate. google.com

Further optimization can involve chemoenzymatic methods. The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), can offer high enantioselectivity in the synthesis of hydroxyproline derivatives. researchgate.net These biocatalytic approaches can simplify processes by reducing the need for complex protection and deprotection steps common in traditional chemical synthesis. kyowakirin.com

Parameter Optimized Condition Rationale Reference
Reaction Sequence 1. Amino (Boc) Protection 2. Carboxyl EsterificationAvoids amide impurity formation, leading to higher yield and purity. google.com
Solvent Ratio 5-8 parts Dichloromethane to 1 part raw materialEnsures proper dissolution and reaction kinetics. google.com
Reagent Ratio Boc Anhydride: 1.7-1.9 times the main raw materialDrives the protection reaction to completion. google.com
Process Monitoring In-process TLC checksConfirms reaction completion before work-up, preventing yield loss. google.com

Development of Efficient Purification and Isolation Methodologies

The development of efficient purification and isolation methodologies is critical for achieving the high purity required for pharmaceutical intermediates while maintaining cost-effectiveness on an industrial scale. For this compound and related compounds, the focus is on moving away from costly and time-consuming techniques like column chromatography towards more scalable methods.

A cornerstone of industrial purification is liquid-liquid extraction. After the reaction is complete, the mixture is typically quenched with water, and the product is extracted into an organic phase. google.com This organic phase is then washed sequentially with aqueous solutions, such as saturated sodium bicarbonate and brine, to remove unreacted reagents and water-soluble impurities. orgsyn.org The organic phase is subsequently dried using an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate and concentrated under reduced pressure, often using a rotary evaporator, to yield the crude product. google.comorgsyn.org

For many proline derivatives, achieving the final desired purity without chromatography is a significant goal. researchgate.net This can be accomplished through techniques such as:

Crystallization: The crude solid obtained after initial concentration can often be purified by crystallization or recrystallization from a suitable solvent system. Fractional crystallization is particularly effective for separating diastereomers. researchgate.net

Acid-Base Purification: This technique involves dissolving the product in a solvent and using its acidic or basic properties to selectively extract it, leaving impurities behind. researchgate.net

Extractive Work-Up: A well-designed extractive work-up procedure can be a powerful purification tool, capable of producing high-purity material directly. researchgate.net

In some processes, byproducts can complicate purification. For example, the Mitsunobu reaction, sometimes used for stereochemical inversion, generates triphenylphosphine (B44618) oxide, which can be challenging to remove. nbinno.com Developing chromatography-free processes to purge such byproducts is a key area of process development. researchgate.net The ultimate aim is to isolate the final product as a solid that can be easily filtered and dried, meeting purity specifications of over 99% as determined by HPLC. researchgate.netacs.org

Methodology Description Advantages for Industrial Scale Reference
Liquid-Liquid Extraction Separation based on differential solubility in immiscible liquids (e.g., organic solvent and water).High throughput, removes bulk impurities efficiently. google.comorgsyn.org
Crystallization Solidification of the product from a solution to form a highly pure crystalline solid.Can yield very high purity product, scalable, avoids chromatography. researchgate.net
Chromatography-Free Isolation Use of extraction, crystallization, and washing to achieve final purity without column chromatography.Reduces solvent consumption, cost, and processing time. researchgate.netacs.org
Drying Removal of residual solvents under reduced pressure.Provides a stable, solid final product suitable for storage and transport. google.com

Considerations for Scalable and Sustainable Production

Modern industrial synthesis places a strong emphasis on scalable and sustainable production, aiming to reduce environmental impact, improve safety, and ensure long-term economic feasibility. For this compound, this involves a shift from complex, multi-step chemical syntheses to greener alternatives. kyowakirin.com

Fermentation is another powerful tool for sustainable production. By engineering microbial cell factories, such as Escherichia coli, it is possible to produce hydroxyproline isomers from simple carbon sources like glucose. nih.gov This approach involves optimizing metabolic pathways to enhance carbon flux towards the desired product and minimize the formation of byproducts. nih.gov Such bio-based methods reduce the reliance on petroleum-based starting materials and hazardous chemical reagents.

Key considerations for sustainable and scalable production include:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste.

Use of Biocatalysts: Employing enzymes and fermentation, which operate under mild conditions (ambient temperature and pressure, neutral pH) and reduce the need for harsh chemicals. researchgate.netkyowakirin.com

Solvent Reduction: Minimizing the use of organic solvents by developing processes that use water or can be performed in a single solvent system, simplifying recovery and reducing waste streams. researchgate.netacs.org

Reduced Reliance on Fossil Fuels: Utilizing renewable feedstocks like glucose through fermentation aligns with goals to reduce the carbon footprint of chemical manufacturing. nih.govnbinno.com

The advancement of these technologies offers a pathway to produce vital amino acid derivatives like this compound in a manner that is not only economically viable on a large scale but also environmentally responsible. nbinno.com

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of N-Boc-cis-4-Hydroxy-D-proline relevant to experimental design?

  • Key Properties :

  • Molecular formula: C₁₀H₁₇NO₅; Molecular weight: 231.25 g/mol .
  • Stereochemistry: Two defined stereocenters (cis-4-hydroxy-D configuration) .
  • Hydrogen bond donors (HBD): 2; Acceptors (HBA): 5 .
    • Methodological Considerations :
  • Solubility protocols: Use DMSO/PEG300/Tween-80/saline mixtures (e.g., 2.5 mg/mL in 10% DMSO + 90% SBE-β-CD saline) for stable working solutions .
  • Storage: Store as a powder at -20°C; in solvent at -80°C for long-term stability .

Q. How can researchers verify the stereochemical integrity of N-Boc-cis-4-Hydroxy-D-proline during synthesis?

  • Analytical Methods :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (85:15) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare optical rotation data ([α]²⁰/D values) to literature standards .
  • NMR Spectroscopy : Analyze coupling constants (e.g., J₄,₅ in pyrrolidine ring) to confirm cis-configuration .

Q. What safety precautions are essential when handling N-Boc-cis-4-Hydroxy-D-proline?

  • Safety Protocol :

  • Avoid inhalation or skin contact; use PPE (gloves, lab coat, goggles) .
  • In case of exposure, rinse with water (15+ minutes for eyes) and consult medical guidance .
  • Dispose of waste via approved chemical disposal channels to prevent environmental contamination .

Advanced Research Questions

Q. How does the cis-4-hydroxy-D configuration influence its role as a non-cleavable ADC linker?

  • Mechanistic Insights :

  • The rigid cis-hydroxyproline backbone enhances linker stability by resisting enzymatic cleavage, improving ADC serum half-life .
  • Conjugation efficiency: Optimize pH (7.0–8.5) and temperature (4–25°C) during antibody-drug coupling to preserve stereochemistry .
    • Validation :
  • Assess linker stability via mass spectrometry (LC-MS) after incubating ADCs in human plasma (37°C, 72 hours) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using N-Boc-cis-4-Hydroxy-D-proline?

  • Synthesis Optimization :

  • Use low-temperature coupling (0–4°C) with HOBt/DIC activation to minimize epimerization .
  • Monitor reaction progress via Kaiser test or FT-IR for free amine detection .
    • Troubleshooting :
  • If racemization occurs (>5% by HPLC), employ microwave-assisted synthesis at controlled power (20–50 W) to accelerate coupling .

Q. How can researchers resolve contradictions in solubility data reported for N-Boc-cis-4-Hydroxy-D-proline?

  • Data Analysis Framework :

  • Compare solvent systems: Discrepancies may arise from additives (e.g., SBE-β-CD vs. Tween-80) affecting apparent solubility .
  • Conduct saturation shake-flask assays at 25°C under inert atmosphere to measure intrinsic solubility .
  • Validate results using differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What are the design considerations for incorporating N-Boc-cis-4-Hydroxy-D-proline into PROTACs?

  • Structural Considerations :

  • The hydroxy group enables hydrogen bonding with E3 ligases (e.g., VHL or CRBN), enhancing ternary complex formation .
  • Adjust linker length (e.g., alkyl chain extensions) to optimize target protein degradation efficiency .
    • Experimental Validation :
  • Use cellular thermal shift assays (CETSA) to confirm target engagement .
  • Measure DC₅₀ values in dose-response studies (e.g., Western blot for protein degradation) .

Methodological Guidance

Q. How should researchers design a robust study to evaluate the hydrolytic stability of N-Boc-cis-4-Hydroxy-D-proline under physiological conditions?

  • Experimental Design :

  • Conditions : Incubate compound in PBS (pH 7.4) or human serum at 37°C for 0–96 hours .
  • Analysis : Use LC-MS/MS to quantify intact compound and degradation products (e.g., free proline derivatives) .
  • Controls : Include Boc-protected L-proline analogs to assess stereochemical influence on stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.